molecular formula C22H25N3O2S2 B12038157 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 618879-70-2

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B12038157
CAS No.: 618879-70-2
M. Wt: 427.6 g/mol
InChI Key: UEDLNVILDAKDBN-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common approach starts with the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the benzothieno pyrimidine core . This intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

618879-70-2

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-3-14-9-5-7-11-16(14)23-18(26)13-28-22-24-20-19(21(27)25(22)4-2)15-10-6-8-12-17(15)29-20/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3,(H,23,26)

InChI Key

UEDLNVILDAKDBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC

Origin of Product

United States

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